molecular formula C7H11NS B2929720 2-Methylthiane-4-carbonitrile CAS No. 2116284-85-4

2-Methylthiane-4-carbonitrile

Cat. No.: B2929720
CAS No.: 2116284-85-4
M. Wt: 141.23
InChI Key: RVECDTNEYUDPFI-UHFFFAOYSA-N
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Description

2-Methylthiane-4-carbonitrile is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (a saturated ring with one sulfur atom) substituted with a methyl group at position 2 and a nitrile group at position 2. For instance, pyrimidine-based compounds with similar functional groups (e.g., methylthio and nitrile) exhibit distinct reactivity, hydrogen-bonding patterns, and applications in medicinal chemistry, as highlighted in the literature .

Properties

IUPAC Name

2-methylthiane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVECDTNEYUDPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylthiane with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the nitrile group.

Another method involves the cyclization of 2-methyl-4-mercaptobutyronitrile in the presence of a base. This reaction forms the thiane ring with the nitrile group at the fourth position.

Industrial Production Methods

Industrial production of 2-Methylthiane-4-carbonitrile typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methylthiane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

2-Methylthiane-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylthiane-4-carbonitrile depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the nitrile group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the sulfur atom in the thiane ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous functional groups (e.g., nitrile, methylthio/sulfanyl) and heterocyclic frameworks, as detailed in the provided evidence.

Structural and Functional Group Analysis
Compound Name Core Structure Substituents Key Functional Groups
2-Methylthiane-4-carbonitrile (hypothetical) Thiane (saturated) 2-methyl, 4-cyano Nitrile (–CN), thioether (–S–)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Pyrimidine (aromatic) 4-(4-methoxyphenyl), 2-methylthio, 6-oxo, 5-cyano Nitrile, methylthio, ketone, ether
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Pyrimidine (aromatic) 2-(2-methoxyethylsulfanyl), 4-(2-methylpropyl), 6-oxo, 5-cyano Nitrile, sulfanyl, ether, ketone

Key Observations :

  • Core Structure : The thiane ring in 2-methylthiane-4-carbonitrile is saturated and less rigid compared to the aromatic pyrimidine cores in analogs, which may reduce intermolecular π-π stacking but enhance conformational flexibility .
  • Nitrile Group: All compounds feature a nitrile (–CN) group, with IR absorption bands near 2,204 cm⁻¹ and ¹³C NMR shifts at 115–116 ppm, consistent with cyano functionality .
  • Sulfur Substituents : Methylthio (–SMe) and sulfanyl (–S–) groups contribute to hydrogen-bonding interactions (e.g., N–H⋯S in pyrimidines) and influence solubility .
Physicochemical Properties
Property 2-Methylthiane-4-carbonitrile (hypothetical) 4-(4-Methoxyphenyl)-2-(methylthio)-pyrimidine 2-[(2-Methoxyethyl)sulfanyl]-pyrimidine
Melting Point Not reported 300°C 113–115°C
Molecular Formula C₆H₉NS C₁₃H₁₁N₃O₂S C₁₂H₁₇N₃O₂S
Hydrogen Bonding Likely weak Strong (N–H⋯O dimers) Moderate (N–H⋯O)

Key Observations :

  • The higher melting point of the methoxyphenyl-pyrimidine derivative (300°C ) is attributed to its planar aromatic core and strong intermolecular hydrogen bonding, whereas the flexible 2-methoxyethylsulfanyl substituent in reduces crystallinity, yielding a lower melting point (113–115°C ).
  • The absence of aromaticity in 2-methylthiane-4-carbonitrile may result in a melting point intermediate between these extremes, though experimental validation is required.
Spectroscopic Data

Infrared (IR) Spectroscopy :

  • Nitrile Stretch : All compounds exhibit a sharp –CN peak near 2,204 cm⁻¹ .
  • Additional Peaks :
    • Pyrimidine derivatives show ketone (C=O) stretches at 1,645–1,665 cm⁻¹ and broad –NH/–OH bands at 3,200–3,500 cm⁻¹ .

NMR Spectroscopy :

  • ¹³C Chemical Shifts :
    • Nitrile carbon: 115.55 ppm (pyrimidine derivative ).
    • Aromatic carbons: 95–175 ppm (pyrimidine core ).
  • ¹H NMR : Methyl groups in substituents resonate at δ 0.93–3.27 ppm , while –NH protons appear downfield at δ 13.55 ppm .
Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Formula Key Functional Groups
4-(4-Methoxyphenyl)-pyrimidine 300 C₁₃H₁₁N₃O₂S –CN, –SMe, –OCH₃
2-Methoxyethylsulfanyl-pyrimidine 113–115 C₁₂H₁₇N₃O₂S –CN, –SCH₂OCH₃, –C(CH₃)₃
Table 2: Spectroscopic Signatures
Technique –CN IR (cm⁻¹) –CN ¹³C NMR (ppm) –NH/–OH IR (cm⁻¹)
Pyrimidine 2,204 Not reported 3,464 (–NH₂)
Pyrimidine 2,204 115.55 3,317 (–OH)

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